molecular formula C11H15NO B8490692 3,5,5-Trimethyl-4-oxo-4,5,6,7-tetrahydroindole

3,5,5-Trimethyl-4-oxo-4,5,6,7-tetrahydroindole

Cat. No.: B8490692
M. Wt: 177.24 g/mol
InChI Key: WTPIZLJDELCVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-Trimethyl-4-oxo-4,5,6,7-tetrahydroindole is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3,5,5-trimethyl-6,7-dihydro-1H-indol-4-one

InChI

InChI=1S/C11H15NO/c1-7-6-12-8-4-5-11(2,3)10(13)9(7)8/h6,12H,4-5H2,1-3H3

InChI Key

WTPIZLJDELCVED-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=O)C(CC2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5,5-trimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxylic acid benzyl ester from the previous step, 6.60 g (21.20 mmol) and 2.0 g of 10% Pd—C was suspended in ethyl acetate 150 mL and hydrogenated under balloon of hydrogen for 3 hours. The reaction mixture was diluted with methanol 0.5 L and the mixture was stirred under Ar for 30 min to dissolve the precipitated carboxylic acid intermediate. The catalyst was then removed by filtration and the filtrates were evaporated to dryness and dried on highvac. The residue was dissolved in trifluoroacetic acid 40 mL, the solution was stirred on a 45° C. bath for 30 min, then evaporated to dryness. The residue was dried on highvac. The crude material was applied onto a column of silica (60 g) in dichloromethane and eluted with 10:1 dichloromethane-ethyl acetate mixture. Y=3.17 g (84% overall) of 3,5,5-trimethyl-4-oxo-4,5,6,7-tetrahydroindole as a white solid that gradually turns pink on air and light. 1H-NMR (d6-DMSO, 400 MHz): 10.89 (br s, 1H), 6.44 (s, 1H), 2.72 (t, 6.3 Hz, 2H), 2.12 (s, 3H), 1.85 (t, 6.3 Hz, 2H), 1.04 (s, 6H)
Name
3,5,5-trimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Three

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